![molecular formula C7H7Cl2N3O3 B13865888 Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate](/img/structure/B13865888.png)
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate is a chemical compound with the molecular formula C7H7Cl2N3O3 and a molecular weight of 252.05 g/mol . This compound is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. The presence of chlorine atoms and an ethyl ester group in its structure makes it a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate can be synthesized through a nucleophilic substitution reaction. The synthesis involves the reaction of cyanuric chloride with ethyl glycolate in the presence of a base such as sodium carbonate. The reaction is typically carried out in a solvent mixture of dioxane and water at a temperature range of 70-80°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the reaction efficiency, yield, and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as aniline, benzylamine, and morpholine are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products Formed
Nucleophilic Substitution: The major products are substituted triazine derivatives, where the chlorine atoms are replaced by the nucleophiles.
Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate involves its interaction with biological targets through nucleophilic substitution reactions. The chlorine atoms in the triazine ring can be replaced by nucleophiles present in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of the target molecules, resulting in antimicrobial or antifungal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
2,4,6-Trichloro-1,3,5-triazine: Another triazine derivative with similar reactivity but different substitution patterns.
4,6-Diazido-1,3,5-triazine: A high-energy compound with applications in explosives and propellants.
Uniqueness
Ethyl [(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate is unique due to the presence of both chlorine atoms and an ethyl ester group in its structure. This combination allows for versatile reactivity and a wide range of applications in different fields .
Propriétés
Formule moléculaire |
C7H7Cl2N3O3 |
|---|---|
Poids moléculaire |
252.05 g/mol |
Nom IUPAC |
ethyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]acetate |
InChI |
InChI=1S/C7H7Cl2N3O3/c1-2-14-4(13)3-15-7-11-5(8)10-6(9)12-7/h2-3H2,1H3 |
Clé InChI |
YVGUPESZDNAORE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=NC(=NC(=N1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


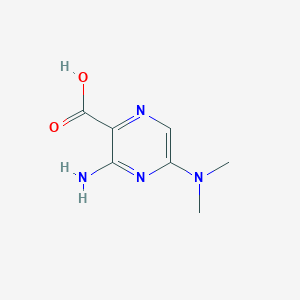

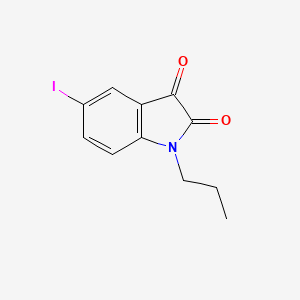
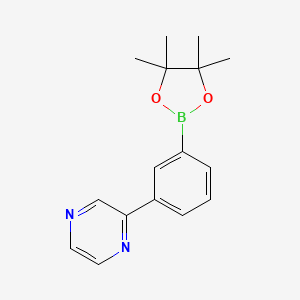

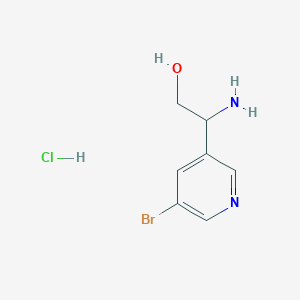
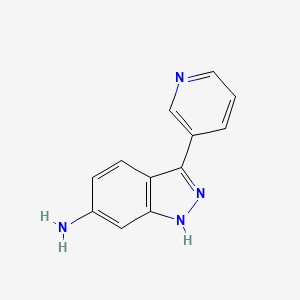
![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
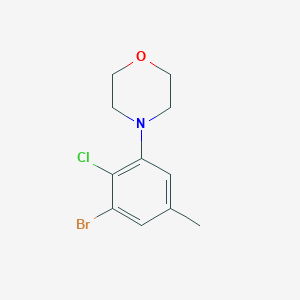

![Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13865876.png)
![Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)
![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)
